BTK Inhibition Potency vs. CGI-1746
GDC-0834 is a reversible ATP-competitive BTK inhibitor, whereas ibrutinib (PCI-32765), acalabrutinib (ACP-196), and zanubrutinib are irreversible covalent inhibitors that form a permanent bond with Cys481 in the BTK active site [1]. This mechanistic distinction carries pharmacological consequences: covalent inhibitors permanently disable BTK until new protein is synthesized and may irreversibly engage off-target kinases bearing homologous cysteines (e.g., ITK, EGFR, HER2, TEC), whereas GDC-0834's reversible binding allows dissociation from BTK and restores baseline signaling once free drug is cleared. For BTK inhibition potency, GDC-0834 exhibits IC50 = 5.9 nM (biochemical) and 6.4 nM (cellular), compared with ibrutinib IC50 = 0.5 nM and acalabrutinib IC50 = 3 nM .
vs. CGI-1746 reported equipotent (exact IC50 not specified)
| Evidence Dimension | BTK inhibition mechanism and potency |
|---|---|
| Target Compound Data | IC50 = 5.9 nM (biochemical), 6.4 nM (cellular); binding: reversible, ATP-competitive |
| Comparator Or Baseline | Ibrutinib: IC50 = 0.5 nM, irreversible covalent; Acalabrutinib: IC50 = 3 nM, irreversible covalent |
| Quantified Difference | GDC-0834 is ~12-fold less potent than ibrutinib in biochemical assay but employs reversible binding without permanent cysteine modification |
| Conditions | Biochemical: Z'-LYTE platform/Lanthascreen; Cellular: BTK-dependent B-cell assays |
Why This Matters
Reversible binding avoids irreversible off-target cysteine modification, enabling cleaner pharmacological dissection of BTK-dependent vs. BTK-independent signaling without confounding covalent adduct formation on non-BTK kinases.
- [1] Akinleye A, Chen Y, Mukhi N, Song Y, Liu D. Ibrutinib and novel BTK inhibitors in clinical development. J Hematol Oncol. 2013;6:59. doi:10.1186/1756-8722-6-59 View Source
